2-Hydroxy-1,3-diphenylpropane-1,3-dione
Description
Properties
CAS No. |
4720-56-3 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-hydroxy-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C15H12O3/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10,15,18H |
InChI Key |
SPSVHTNOLQKTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Unveiling the Potential: a Historical and Scientific Overview
The study of 2-Hydroxy-1,3-diphenylpropane-1,3-dione is deeply rooted in the broader history and investigation of 1,3-dicarbonyl compounds.
The journey into the world of 1,3-diketones began in the late 19th century with the discovery of the Claisen condensation. In 1887, Rainer Ludwig Claisen published his work on the base-catalyzed reaction between two esters or an ester and another carbonyl compound to form a β-keto ester or a β-diketone. fiveable.mewikipedia.org This reaction provided a foundational method for synthesizing the 1,3-dicarbonyl framework and opened the door to the exploration of this versatile class of compounds. Early investigations also delved into the unique chemical properties of these molecules, particularly their keto-enol tautomerism, a phenomenon where the compound exists as an equilibrium mixture of a diketo form and an enol form. researchgate.netnih.gov This tautomerism is a defining characteristic of 1,3-diketones and is crucial to their reactivity. fiveable.me
The early 20th century saw continued exploration of the synthesis and reactivity of 1,3-diketones. Researchers developed various synthetic routes beyond the classical Claisen condensation, including acylations of ketones and aldol-type condensations followed by oxidation. ijpras.com These early studies laid the groundwork for understanding the fundamental chemistry of 1,3-dicarbonyl compounds, which would later enable the synthesis and investigation of more complex derivatives like 2-Hydroxy-1,3-diphenylpropane-1,3-dione.
The 1,3-dicarbonyl moiety is a cornerstone in organic synthesis, serving as a versatile building block for a vast array of more complex molecules. fiveable.melookchem.com The acidity of the central methylene (B1212753) (or methine) proton allows for easy formation of a resonance-stabilized enolate ion, which can act as a potent nucleophile in various carbon-carbon bond-forming reactions. fiveable.me This reactivity is fundamental to their use in the synthesis of heterocyclic compounds, pharmaceuticals, and natural products. lookchem.com
In the realm of material science, the 1,3-dicarbonyl framework is highly valued for its ability to form stable chelate complexes with a wide range of metal ions. nih.gov These metal-β-diketonate complexes exhibit diverse properties and have found applications as catalysts, in the development of metal-organic frameworks (MOFs), and in the creation of luminescent materials. rsc.orgmdpi.comresearchgate.netresearchgate.net The ability of the β-diketonate ligand to coordinate to metal centers allows for the construction of intricate molecular architectures with tailored electronic and photophysical properties. Furthermore, 1,3-dicarbonyl compounds are utilized in polymer chemistry, where they can be incorporated into polymer backbones or used as additives to modify polymer properties. icm.edu.pl
| Application Area | Specific Use of 1,3-Dicarbonyl Framework | Key Properties Utilized |
| Organic Synthesis | Precursors for heterocyclic compounds, pharmaceuticals, and natural products. lookchem.com | Acidity of α-proton, nucleophilicity of the enolate. fiveable.me |
| Coordination Chemistry | Ligands for metal ions to form stable chelate complexes. nih.gov | Chelating ability of the enolate form. |
| Material Science | Building blocks for Metal-Organic Frameworks (MOFs). rsc.orgmdpi.com | Rigid and well-defined coordination geometry. |
| Polymer Chemistry | Monomers for polymerization and additives for polymer modification. icm.edu.pl | Reactivity of the dicarbonyl and chelating properties. |
While the broader class of β-diketones has been extensively studied for over a century, specific academic research on 2-Hydroxy-1,3-diphenylpropane-1,3-dione has been more focused. Early research often centered on the synthesis and fundamental reactivity of this and related hydroxylated β-diketones.
A notable area of investigation has been the catalytic hydrogenation of 2-Hydroxy-1,3-diphenylpropane-1,3-dione. Such studies are crucial for understanding the stereochemistry of the reduction of the carbonyl groups and the formation of the corresponding diols, which are valuable chiral building blocks in organic synthesis. oup.com
The inherent keto-enol tautomerism of 1,3-dicarbonyl compounds has also been a subject of detailed study for derivatives of 1,3-diphenylpropane-1,3-dione (B8210364). Research on closely related compounds, such as 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, has utilized techniques like NMR spectroscopy to investigate the equilibrium between the keto and enol forms in solution and in the solid state. These studies provide insights into how substituents on the phenyl rings influence the tautomeric preference, which in turn affects the compound's reactivity and potential applications.
More recently, the coordination chemistry of 2-Hydroxy-1,3-diphenylpropane-1,3-dione has garnered attention. A significant finding is the isolation and characterization of a trinuclear Nickel(II) complex where the ligand is the doubly deprotonated form of 2-hydroxy-1,3-diphenylpropane-1,3-dione. nih.gov This research demonstrates the ability of the hydroxylated β-diketone to act as a bridging ligand, opening up possibilities for the design of novel polynuclear metal complexes with interesting magnetic or catalytic properties. The study of such complexes contributes to the broader field of bioinorganic chemistry, where they can serve as models for the active sites of metalloenzymes. nih.gov
Synthetic Methodologies for 2 Hydroxy 1,3 Diphenylpropane 1,3 Dione and Its Analogues
Direct 2-Hydroxylation Strategies for 1,3-Diphenylpropane-1,3-dione (B8210364)
The direct introduction of a hydroxyl group at the C-2 position of a 1,3-diphenylpropane-1,3-dione framework presents a synthetic challenge. However, research into the α-hydroxylation of β-dicarbonyl compounds has yielded some promising strategies. One notable method involves the use of molybdenum reagents. For instance, the synthesis of 2-hydroxy-1,3-diphenylpropane-1,3-dione has been achieved using molybdenum dioxide dichloride (MoO₂Cl₂). While specific details of this particular transformation are not extensively documented in widely available literature, the use of high-valent transition metals to effect α-hydroxylations is a known strategy in organic synthesis.
More general approaches for the direct asymmetric α-hydroxylation of ketones have been developed, which could potentially be adapted for 1,3-dicarbonyl compounds. Enol catalysis, utilizing a chiral phosphoric acid catalyst and nitrosobenzene (B162901) as the oxidant, has been successfully employed for the α-hydroxylation of α-branched ketones, yielding valuable α-keto tertiary alcohols with high enantioselectivity. thieme-connect.com Another catalytic method employs a dinuclear palladium(II) complex to facilitate the chemo- and regioselective α-hydroxylation of carbonyl compounds using molecular oxygen as the oxidant. acs.org Phase-transfer catalysis has also been demonstrated as an efficient method for the enantioselective α-hydroxylation of both acyclic and cyclic ketones with molecular oxygen. acs.org These modern catalytic methods represent potential avenues for the direct and controlled hydroxylation of 1,3-diphenylpropane-1,3-dione.
Syntheses Involving Rearrangement and Condensation Pathways
A significant portion of the synthetic routes towards 2-hydroxy-1,3-diphenylpropane-1,3-dione analogues, particularly those with a hydroxyl group on one of the phenyl rings, rely on classic rearrangement and condensation reactions.
The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, which are structural isomers of the target compound and key precursors to flavones. wikipedia.orginnovareacademics.in This base-catalyzed intramolecular acyl transfer involves the rearrangement of a 2-acetoxyacetophenone to form the corresponding 1,3-diketone. wikipedia.orginnovareacademics.in The reaction proceeds through the formation of an enolate, which then attacks the ester carbonyl to form a cyclic alkoxide intermediate. This intermediate subsequently opens to a more stable phenolate, which upon acidic workup, yields the desired o-hydroxyaryl β-diketone. wikipedia.org
| Precursor | Base | Product | Reference |
| 2-Acetoxyacetophenone | Potassium Hydroxide (B78521) | 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) | wikipedia.org |
| Substituted 2-acetoxyacetophenones | Base | Substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones | innovareacademics.innih.gov |
This rearrangement is a powerful tool for constructing the 1,3-dicarbonyl moiety and has been widely used in the synthesis of a variety of substituted flavones. innovareacademics.innih.govresearchgate.net
The Claisen-Schmidt condensation is a fundamental reaction for the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones), which can serve as precursors to 1,3-diphenylpropane-1,3-dione and its derivatives. scispace.commdpi.com This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503). scispace.commdpi.com While this reaction directly yields an α,β-unsaturated ketone, subsequent modifications can lead to the desired 1,3-dicarbonyl structure.
One potential pathway involves the epoxidation of the chalcone (B49325) double bond, followed by rearrangement. The synthesis of hydroxylated chalcones is readily achieved through the Claisen-Schmidt condensation of appropriately substituted benzaldehydes and acetophenones. nih.govnih.gov These hydroxylated chalcones can then be subjected to further transformations to introduce a hydroxyl group at the α-position of the dicarbonyl system.
A direct method for the synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones involves the condensation of a 2'-hydroxyacetophenone (B8834) with a benzoylating reagent. This approach is a key step in many flavone (B191248) syntheses. koreascience.kr The reaction of 2'-hydroxyacetophenones with benzoyl chlorides or methyl benzoates in the presence of a base can directly afford the 1,3-diphenylpropane-1,3-dione derivatives. koreascience.kr This method circumvents the need for the multi-step Baker-Venkataraman process.
| Reactant 1 | Reactant 2 | Product | Reference |
| 2'-Hydroxyacetophenone | Benzoyl chloride | 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | koreascience.kr |
| Substituted 2'-hydroxyacetophenones | Substituted benzoylating reagents | Substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones | koreascience.kr |
Green Chemistry Approaches in β-Diketone Synthesis and Modification
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Several green chemistry approaches have been applied to the synthesis of β-diketones and their precursors.
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.gov The synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones has been efficiently achieved through a one-pot reaction of 2-hydroxyacetophenones with aromatic acid anhydrides under microwave irradiation. researchgate.net This solvent-free approach, using a solid support like potassium carbonate, offers a green alternative to conventional heating methods. bohrium.comresearchgate.net
Ultrasound-assisted synthesis is another green technique that has been successfully employed. Sonication can enhance reaction rates and yields in various organic transformations. taylorfrancis.com The use of ultrasound has been reported to improve the efficiency of the Baker-Venkataraman rearrangement and the synthesis of chalcones. wisdomlib.orgmdpi.com For example, the oxidative cyclization of 1-(2'-hydroxy-phenyl)-3-phenyl-propenones to aurones, which are related to the target structures, is facilitated by ultrasound. univ.kiev.ua
Solvent-free reactions, such as grinding reactants together at room temperature, represent a significant step towards greener synthesis. A facile synthesis of 1-(2,4-dihydroxyphenyl)-3-aryl-propane-1,3-diones via the Baker-Venkataraman rearrangement has been developed by grinding 2-aroyloxy-4-hydroxyacetophenones with pulverized potassium hydroxide under solvent-free conditions. bas.bg
| Green Technique | Reaction | Advantage | Reference |
| Microwave Irradiation | Synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones | Reduced reaction time, solvent-free, higher yields | researchgate.netbohrium.comresearchgate.net |
| Ultrasound Assistance | Baker-Venkataraman rearrangement, Chalcone synthesis | Shorter reaction times, milder conditions | wisdomlib.orgmdpi.comlew.ro |
| Solvent-Free Grinding | Baker-Venkataraman rearrangement | Avoids hazardous solvents | bas.bg |
Synthetic Routes to Substituted 2-Hydroxy-1,3-diphenylpropane-1,3-dione Derivatives
The synthetic methodologies described above are highly versatile and can be readily adapted to produce a wide array of substituted derivatives. By selecting appropriately substituted starting materials, a diverse range of functional groups can be incorporated into the final 2-hydroxy-1,3-diphenylpropane-1,3-dione structure.
The Baker-Venkataraman rearrangement is particularly well-suited for the synthesis of substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones. Starting with substituted 2-hydroxyacetophenones and acylating with substituted benzoyl chlorides, a variety of analogues can be prepared. innovareacademics.inbas.bg Similarly, the direct condensation of substituted 2'-hydroxyacetophenones with substituted benzoylating reagents provides a straightforward route to these derivatives. koreascience.kr
The Claisen-Schmidt condensation also offers a high degree of flexibility for synthesizing substituted chalcones, which can then be further functionalized. By varying the substituents on both the benzaldehyde (B42025) and acetophenone starting materials, a vast library of chalcones can be generated. nih.govnih.gov These can then be subjected to hydroxylation or other transformations to yield the desired substituted 2-hydroxy-1,3-diphenylpropane-1,3-dione derivatives. For instance, a one-pot strategy to synthesize 3-fluoroflavones proceeds through the fluorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, showcasing the potential for further derivatization. rsc.org
Preparation of 2-(Hydroxyimino)-1,3-diketones
The synthesis of 2-(hydroxyimino)-1,3-diketones, also known as 2-oximino-1,3-diketones, is typically achieved through the nitrosation of the corresponding 1,3-diketone at the C2 position. This reaction involves the introduction of a nitroso group (-NO) onto the active methylene (B1212753) carbon situated between the two carbonyl groups, which then tautomerizes to the more stable oxime form (=NOH).
A general method for this transformation involves the reaction of a 1,3-dicarbonyl compound with a nitrosating agent, such as nitrous acid (HNO₂) or its salts (e.g., sodium nitrite), under acidic conditions. google.comstackexchange.com The active methylene group, being acidic, can be readily deprotonated to form an enolate, which then acts as a nucleophile, attacking the nitrosating species.
For instance, the nitrosation of 1,3-diketones can be performed in an aqueous acid medium. rsc.org In one procedure, the diketone and sodium nitrite (B80452) are first mixed in an alkaline medium to generate the enolate of the diketone. The reaction is then initiated by acidifying the mixture, which leads to the formation of the 2-(hydroxyimino) product. rsc.org This method has been applied to various 3-substituted pentane-2,4-diones. rsc.org
Another established method involves reacting ketones that have a methylene group adjacent to a carbonyl group with nitrous gas (containing species like N₂O₃) at temperatures ranging from 0°C to 80°C. google.com This process is applicable to a wide range of β-dicarbonyl compounds. google.com The nitrosation of lithium 1,3-diketonates bearing fluoroalkyl and aryl substituents has also been shown to produce 3-polyfluoroalkyl-1,2,3-propanetrione 2-oximes. researchgate.net
Synthesis of α,α,γ,γ-Tetrafluoro-β-hydroxy Ketones
A mild and effective method has been developed for the synthesis of α,α,γ,γ-tetrafluoro-β-hydroxy ketones starting from 1,3-diaryl-1,3-diketones. This methodology allows for the formation of these valuable fluorinated compounds in moderate to good yields. The process begins with the fluorination of a 1,3-diaryl-1,3-dione to produce a 2,2-difluoro-1,3-diaryl-propane-1,3-dione intermediate.
The core of the synthesis involves the reaction of this difluorinated diketone with a base, such as cesium carbonate (Cs₂CO₃). A plausible mechanism suggests that the base attacks the 2,2-difluoro-1,3-dione, leading to the formation of an α,α-difluoroenolate intermediate. This enolate can then be protonated to form an α,α-difluoroacetophenone. A subsequent aldol (B89426) reaction between the α,α-difluoroenolate and the α,α-difluoroacetophenone yields an intermediate which, upon protonation, gives the final α,α,γ,γ-tetrafluoro-β-hydroxy ketone product.
Detailed research has optimized the reaction conditions, exploring various bases and solvents to maximize the yield of the desired products.
| Entry | Substrate (1,3-diaryl-1,3-dione) | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1,3-Diphenylpropane-1,3-dione | Cs₂CO₃ | CH₃CN | 10 | 75 |
| 2 | 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione | Cs₂CO₃ | CH₃CN | 10 | 72 |
| 3 | 1-(4-Chlorophenyl)-3-phenylpropane-1,3-dione | Cs₂CO₃ | CH₃CN | 12 | 78 |
| 4 | 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione | Cs₂CO₃ | CH₃CN | 12 | 80 |
| 5 | 1-(4-Nitrophenyl)-3-phenylpropane-1,3-dione | Cs₂CO₃ | CH₃CN | 15 | 65 |
Preparation of Diazenyl-1,3-diphenylpropane-1,3-dione Derivatives
The synthesis of diazenyl-1,3-diphenylpropane-1,3-dione derivatives involves the coupling of an aromatic diazonium salt with 1,3-diphenylpropane-1,3-dione. This reaction is a specific example of azo coupling, where the electron-rich active methylene carbon of the diketone attacks the electrophilic diazonium ion.
The process typically begins with the diazotization of an aromatic amine. For example, 4-aminoacetophenone can be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. This diazonium salt is then added to a solution of 1,3-diphenylpropane-1,3-dione under basic or neutral conditions. The active methylene group of the diketone, which is readily deprotonated, acts as the nucleophile, leading to the formation of a C-N bond and yielding the 2-diazenyl-1,3-diphenylpropane-1,3-dione derivative. The newly synthesized compounds are characterized using various spectroscopic methods, including IR, ¹H NMR, and ¹³C NMR, to confirm their structures.
Regioselective Synthesis of 4,5-Diaryl Isoxazoles, Pyrazoles, and 1,4,5-Triaryl Pyrazoles from Related Diketones
1,3-Diketones are exceptionally versatile precursors for the synthesis of various five-membered heterocyclic compounds, such as isoxazoles and pyrazoles. The regioselectivity of these cyclocondensation reactions is a critical aspect, often controlled by the reaction conditions and the nature of the substituents on the diketone.
Regioselective Synthesis of 4,5-Diaryl Isoxazoles
The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine (B1172632) is a classic and widely used method. However, when using unsymmetrical 1,3-diketones, this approach can lead to a mixture of regioisomers. To achieve regioselectivity, particularly for 4,5-diaryl isoxazoles, modified substrates and controlled reaction conditions are necessary.
One effective strategy involves the use of β-enamino diketones, which are readily prepared from 1,3-diketones. The cyclocondensation of these β-enamino diketones with hydroxylamine hydrochloride allows for regiochemical control by varying the reaction conditions, such as the solvent and the use of additives like pyridine (B92270) or Lewis acids (e.g., BF₃). This controlled approach enables the selective synthesis of specific regioisomers, including 4,5-disubstituted isoxazoles, under mild conditions.
Regioselective Synthesis of Pyrazoles
The reaction of 1,3-diketones with hydrazine (B178648) derivatives is one of the most common methods for synthesizing pyrazoles. organic-chemistry.orgnih.gov When a substituted hydrazine (e.g., phenylhydrazine) is used with an unsymmetrical 1,3-diketone, two regioisomeric pyrazoles can be formed.
Achieving regioselectivity often depends on the differing reactivity of the two carbonyl groups in the diketone. The reaction typically proceeds via nucleophilic attack of the hydrazine on one of the carbonyls, followed by cyclization and dehydration. By carefully choosing the reaction conditions (e.g., solvent, temperature, catalyst), the reaction can be directed to favor one regioisomer over the other. For instance, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved by condensing 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide. Furthermore, efficient one-pot methods have been developed where 1,3-diketones are synthesized in situ from ketones and acid chlorides and then immediately reacted with hydrazine, allowing for a rapid and general synthesis of pyrazoles. google.com
Regioselective Synthesis of 1,4,5-Triaryl Pyrazoles
For the synthesis of more complex pyrazoles, such as 1,4,5-triaryl pyrazoles, alternative precursors derived from 1,3-diketone analogues are employed. One such method utilizes α-aryl-β,β-ditosyloxy ketones as 1,3-dielectrophilic three-carbon atom precursors. These substrates can be synthesized from chalcones, which are structurally related to 1,3-diketones.
The reaction of these ditosyloxy ketones with aryl hydrazines provides a regioselective route to 1,4,5-triaryl pyrazoles. The regiochemistry of the resulting pyrazole (B372694) nucleus is precisely controlled by the structure of the precursor. The exact arrangement of the aryl groups on the pyrazole ring can be confirmed through spectroscopic data and single-crystal X-ray analysis.
Structural Elucidation and Spectroscopic Characterization of 2 Hydroxy 1,3 Diphenylpropane 1,3 Dione and Its Derivatives
Tautomerism Studies: Keto-Enol Equilibrium and Pseudo-Aromaticity
The primary factor driving the stabilization of the enol tautomer is the formation of a strong, intramolecular O-H···O hydrogen bond between the hydroxyl proton and the oxygen of the adjacent carbonyl group. doaj.orgbohrium.comacs.org This interaction creates a planar, six-membered ring structure. youtube.comlibretexts.org Quantum chemical studies and experimental data from Raman spectroscopy characterize this bond as "extremely strong". doaj.orgbohrium.com The short distance between the two oxygen atoms, reported to be between 2.46 Å and 2.49 Å, is indicative of the bond's strength. acs.org This robust hydrogen bond delocalizes the proton, effectively creating a symmetric potential energy surface for proton transfer between the two oxygen atoms. bohrium.comnih.gov The stability gained from this intramolecular interaction is the main reason the enol form is energetically favored over the open-chain diketo structure. libretexts.org
The tautomeric equilibrium of 1,3-diphenylpropane-1,3-dione (B8210364) has been extensively characterized in both solution and the solid state using various analytical techniques.
In Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the ratio of keto to enol forms. mdpi.com Studies in various deuterated organic solvents demonstrate a very high percentage of the enol tautomer, often exceeding 93%. mdpi.comresearchgate.net The equilibrium is sensitive to the solvent's polarity; non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form, whereas polar, protic solvents can disrupt this bond and slightly increase the proportion of the keto tautomer. mdpi.comresearchgate.net For instance, the enol content for a series of dibenzoylmethanes in solvents like deuterated chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), and acetone-d₆ ranges from 93.1% to 99.9%. mdpi.com
In the Solid State: X-ray crystallography and solid-state Raman spectroscopy confirm that the compound also exists exclusively in the keto-enol form in the crystalline state. mdpi.combohrium.com The crystal structure reveals the planar, six-membered ring stabilized by the strong intramolecular O-H···O hydrogen bond. mdpi.com Low-temperature Raman studies show that at temperatures below 50 K, the hydrogen bond is exceptionally strong, with the proton located at the midpoint between the two oxygen atoms. doaj.orgbohrium.com
Advanced Spectroscopic Techniques for Structural Analysis
A combination of spectroscopic methods is employed to provide a comprehensive structural analysis of 2-Hydroxy-1,3-diphenylpropane-1,3-dione, confirming the dominance of the enol tautomer and characterizing its electronic and vibrational properties. mdpi.comnih.gov
NMR spectroscopy provides definitive evidence for the prevalence of the enol tautomer in solution.
¹H NMR: The proton NMR spectrum is characterized by a highly deshielded signal for the enolic proton (O-H), typically appearing as a sharp singlet far downfield. This chemical shift is a hallmark of a proton involved in a strong intramolecular hydrogen bond. The spectrum also shows signals for the aromatic protons and a singlet for the vinyl proton (=C-H), while the characteristic signal for the methylene (B1212753) protons (-CH₂-) of the keto form is absent, confirming that the enol form is the major species in solution. researchgate.net
¹³C NMR: The carbon NMR spectrum corroborates the ¹H NMR data. Key signals include those for the aromatic carbons, the vinylic carbon (=C-H), and a signal for the carbon double-bonded to the hydroxyl group (C-OH). The presence of two distinct carbonyl-like carbon signals, shifted due to the enolization and conjugation, further supports the enol structure. nih.govrsc.org
| ¹H NMR Data (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Enolic Proton | ~17.0 | Singlet | O-H |
| Aromatic Protons | 7.4 - 8.1 | Multiplet | Ar-H |
| Vinylic Proton | ~6.8 | Singlet | =C-H |
| ¹³C NMR Data (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~185.0 | C=O |
| Aromatic Carbons | 127.0 - 136.0 | Ar-C |
| Vinylic Carbon | ~93.0 | =C-H |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The FTIR spectrum provides valuable information about the functional groups and bonding within the molecule, clearly distinguishing the enol form from the keto form. The spectrum of the enol tautomer is dominated by features indicative of the intramolecularly hydrogen-bonded system. A very broad absorption band is typically observed in the 3200-2400 cm⁻¹ region, which is characteristic of a strongly hydrogen-bonded O-H stretching vibration. acs.org The sharp, intense C=O stretching peak expected for a simple ketone around 1700 cm⁻¹ is absent or significantly weakened and broadened. Instead, bands associated with the conjugated C=O and C=C bonds of the enol ring appear at lower frequencies. acs.org
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| O-H Stretch | ~2323 | Broad, characteristic of strong intramolecular H-bond acs.org |
| C-H Stretch (Aromatic) | >3000 | Sharp peaks |
| C=O / C=C Stretch | 1540 - 1610 | Strong absorptions from the conjugated enone system |
UV-Vis spectroscopy reveals the electronic transitions within the conjugated π-system of the molecule. The enol form of 1,3-diphenylpropane-1,3-dione possesses an extended system of conjugation involving the phenyl rings and the enone moiety, leading to strong absorption in the ultraviolet A (UVA) range. wikipedia.orgresearchgate.net This property is exploited in derivatives like avobenzone, which are used as UVA filters in sunscreen products. wikipedia.orgresearchgate.net The primary absorption band is attributed to a π → π* transition within the highly conjugated system. The position of the maximum absorption (λmax) is influenced by the solvent and the presence of substituents on the phenyl rings. researchgate.net For example, electron-donating groups in the para position can cause a bathochromic (red) shift, increasing absorption in the UVA range. researchgate.net
| Solvent | λmax (nm) | Electronic Transition |
| Various Organic Solvents | ~340 - 360 | π → π* researchgate.netresearchgate.net |
Compound Names
| Systematic Name | Common Name |
| 2-Hydroxy-1,3-diphenylpropane-1,3-dione | Enol form of Dibenzoylmethane (B1670423) |
| 1,3-Diphenylpropane-1,3-dione | Dibenzoylmethane (DBM), Keto form |
| 4-(1,1-dimethylethyl)-4'-methoxydibenzoylmethane | Avobenzone |
| Deuterated Chloroform | CDCl₃ |
| Deuterated Dimethyl Sulfoxide | DMSO-d₆ |
| Deuterated Acetone | Acetone-d₆ |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For β-diketones like dibenzoylmethane, this technique reveals critical details about tautomeric forms, intramolecular hydrogen bonding, and intermolecular interactions that govern the crystal lattice.
In the solid state, dibenzoylmethane predominantly exists in its keto-enol tautomeric form, stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. iucr.orgnih.gov This forms a quasi-aromatic six-membered ring. The introduction of a hydroxyl group at the central carbon (the 2-position) of the propane-1,3-dione backbone would likely alter the electronic and steric landscape, but the fundamental keto-enol tautomerism of the β-diketone moiety is expected to persist.
Studies on dibenzoylmethane have revealed the existence of at least two polymorphic forms, which are different crystalline structures of the same compound. iucr.orgnih.gov These polymorphs, a monoclinic form (space group P2₁/c) and an orthorhombic form (space group Pbca), demonstrate how subtle variations in crystallization conditions can lead to different packing arrangements of the molecules. iucr.orgnih.gov The conformation of the phenyl rings relative to the central enol ring can differ between polymorphs, influencing the nature of intermolecular forces such as π-stacking interactions.
The presence of a hydroxyl group in 2-hydroxy-1,3-diphenylpropane-1,3-dione would introduce an additional hydrogen bond donor and acceptor site. This would significantly influence the supramolecular assembly in the crystal, potentially leading to the formation of intermolecular hydrogen-bonded chains or more complex three-dimensional networks, which would compete with the strong intramolecular hydrogen bond of the β-diketone enol. The crystal structure of a related compound, 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione, has been reported to crystallize in the triclinic space group, showcasing the structural diversity introduced by peripheral hydroxyl groups. chemicalbook.com
Below is a table summarizing the crystallographic data for the two known polymorphs of the parent compound, dibenzoylmethane, which serves as a model for its hydroxylated derivatives.
| Parameter | Monoclinic Polymorph | Orthorhombic Polymorph |
|---|---|---|
| Formula | C₁₅H₁₂O₂ | C₁₅H₁₂O₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | Data not available | Data not available |
| b (Å) | Data not available | Data not available |
| c (Å) | Data not available | Data not available |
| α (°) | 90 | 90 |
| β (°) | Data not available | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | Data not available | Data not available |
| Z | Data not available | Data not available |
| Temperature (K) | 100 and 293 | 100 and 293 |
Crystal Engineering and Polymorphism Studies of Related β-Diketones
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net In the context of β-diketones, crystal engineering focuses on controlling the assembly of molecules through non-covalent interactions, primarily hydrogen bonding and π-π stacking, to generate specific crystalline architectures, including different polymorphs.
The polymorphism of dibenzoylmethane is a prime example of how molecular conformation and crystal packing can be manipulated. iucr.orgresearchgate.netresearchgate.net The monoclinic and orthorhombic forms arise from different arrangements of the molecules in the crystal lattice, leading to variations in their physical properties. The study of these polymorphs is crucial for understanding how to control the crystallization process to obtain a desired solid form. Quantum crystallography methods have been employed to precisely determine the position of the hydrogen atom within the intramolecular hydrogen bond, revealing that its location can be influenced by the crystal packing environment and π-stacking interactions. iucr.orgresearchgate.net
For 2-hydroxy-1,3-diphenylpropane-1,3-dione, the principles of crystal engineering would be particularly relevant. The additional hydroxyl group provides a powerful tool for directing the supramolecular assembly. This -OH group can engage in strong intermolecular hydrogen bonds, potentially forming predictable patterns or "supramolecular synthons." These synthons can compete with or complement other interactions, such as the π-π stacking of the phenyl rings. By systematically modifying crystallization conditions (e.g., solvent, temperature, additives), it may be possible to isolate different polymorphs of the hydroxylated compound with distinct hydrogen-bonding networks and, consequently, different physicochemical properties.
The ability of β-diketones to form supramolecular assemblies is not limited to self-assembly. They are also excellent ligands for creating metal-organic frameworks and other coordination complexes. researchgate.net The design of poly-β-diketones has led to the generation of complex supramolecular metalloclusters and assemblies. researchgate.net The introduction of a hydroxyl group on the backbone of dibenzoylmethane could be exploited to create novel multi-functional ligands for the construction of advanced materials.
Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 1,3 Diphenylpropane 1,3 Dione
Oxidation Reactions and Free Radical Chemistry
The oxidation of β-dicarbonyl compounds, including structures related to 2-Hydroxy-1,3-diphenylpropane-1,3-dione, is a complex process involving the generation of transient radical species. Studies on the closely related analogue, 1,3-diphenylpropane-1,3-dione (B8210364), provide significant insight into these mechanisms, particularly concerning one-electron oxidation pathways.
One-Electron Oxidation Studies with Various Radicals (e.g., CCl3O2•, N3•, •OH)
Pulse radiolysis has been employed to investigate the one-electron oxidation of 1,3-diphenylpropane-1,3-dione by various oxidizing free radicals. researchgate.netias.ac.in This compound demonstrates significant free radical scavenging properties, reacting at nearly diffusion-controlled rates with radicals such as the trichloromethylperoxyl radical (CCl3O2•), azide (B81097) radical (N3•), and the hydroxyl radical (•OH). researchgate.netias.ac.in
The reactions with these radicals lead to the formation of transient species with distinct absorption maxima. researchgate.netias.ac.in The bimolecular rate constants for these reactions underscore the high reactivity of the β-diketone structure towards these oxidizing agents. ias.ac.in
| Radical Species | Reaction Conditions | Bimolecular Rate Constant (dm³ mol⁻¹ s⁻¹) | Transient Absorption Maximum (nm) |
|---|---|---|---|
| CCl₃O₂• | pH 9 | ~10⁹ | 450 |
| N₃• | pH 8 | Not specified | ~420 |
| •OH | Homogeneous aqueous solution | Not specified | ~420 |
This interactive table summarizes the kinetic and spectral data from one-electron oxidation studies of 1,3-diphenylpropane-1,3-dione, a structural analogue of the target compound. ias.ac.in
Formation and Transformation of Transient Radical Species (e.g., adduct, phenoxyl, methylenic radicals)
The one-electron oxidation of 1,3-diphenylpropane-1,3-dione by •N3 and •OH radicals results in a transient species with an absorption maximum around 420 nm, which decays via first-order kinetics. researchgate.netias.ac.in This transient is proposed to be a carbon-centered methylenic radical formed at the β-diketone moiety. ias.ac.in The formation of this radical could not always be demonstrated unequivocally due to spectral overlap with the parent compound's bleaching. ias.ac.in However, a noticeable enhancement in the decay rate of this species in the presence of oxygen confirms its identity as a carbon-centered radical, which reacts rapidly with O2 to form a peroxyl radical. ias.ac.in In the case of the reaction with the CCl3O2• radical, a similar carbon-centered radical is likely produced, though its absorption spectrum is shifted due to the different polarity of the reaction medium. ias.ac.in
Oxidative Cyclodehydration and Rearrangement Processes
While specific studies on the oxidative cyclodehydration of 2-Hydroxy-1,3-diphenylpropane-1,3-dione are not detailed in the provided search results, the cyclodehydration of related 1-(2-hydroxyaryl)-3-aryl-1,3-propanediones is a practical and common method for the synthesis of chromone (B188151) derivatives. samipubco.com This type of reaction involves the intramolecular condensation of the hydroxyl group with one of the carbonyl functions, leading to a heterocyclic ring system. samipubco.com Additionally, oxidative rearrangement processes have been investigated for related compounds like α,β‐unsaturated diaryl ketones, which can undergo a 1,2‐aryl C-C migration mediated by reagents such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). researchgate.net
Catalytic Hydrogenation and Reduction Pathways
The reduction of the carbonyl groups in 2-Hydroxy-1,3-diphenylpropane-1,3-dione and its precursors is a key transformation that leads to the formation of diols. The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome of these reactions.
Stereochemistry of Hydrogenation Products (e.g., 1,3-Diphenylpropane-1,2-diol Diastereomers)
The catalytic hydrogenation of 2-Hydroxy-1,3-diphenylpropan-1-one, a direct precursor, yields 1,3-diphenylpropane-1,2-diol. oup.com This product can exist as two diastereomers: erythro and threo. oup.com Studies have shown that the catalytic hydrogenation of 2-Hydroxy-1,3-diphenylpropan-1-one over various catalysts predominantly yields the erythro-isomer of 1,3-diphenylpropane-1,2-diol. oup.com Similarly, the hydrogenation of its isomer, 1-hydroxy-1,3-diphenylpropan-2-one, also mainly produces the erythro-diol. oup.com The isomeric ratio of the final diol products is thought to reflect the stereochemistry of the initially formed and desorbed hydroxy ketone intermediates on the catalyst surface. oup.com
Role of Specific Catalyst Systems (e.g., Raney nickel, platinum oxide, palladium-charcoal, ruthenium-containing catalysts)
The selectivity and outcome of the hydrogenation are highly dependent on the catalyst used. oup.com In the catalytic hydrogenation of the related compound 1,3-diphenylpropane-1,2-dione, using Raney nickel or platinum oxide produces two isomeric hydroxy ketones (2-Hydroxy-1,3-diphenylpropan-1-one and 1-hydroxy-1,3-diphenylpropan-2-one) as primary products in nearly equal amounts. oup.com Subsequent reduction of these intermediates leads to a 1,2-diol product that is rich in the erythro form. oup.com
For the direct hydrogenation of 2-Hydroxy-1,3-diphenylpropan-1-one, catalysts such as palladium-charcoal, Raney nickel, and platinum oxide all favor the formation of erythro-1,3-diphenylpropane-1,2-diol. oup.com The addition of a small amount of sodium hydroxide (B78521) to the catalyst system can further influence the reaction but the primary product remains the erythro-diol. oup.com Ruthenium-containing catalysts, such as Ru/C, have also been shown to be effective for the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols. nih.gov
| Substrate | Catalyst System | Primary Product(s) | Major Diol Diastereomer |
|---|---|---|---|
| 1,3-Diphenylpropane-1,2-dione | Raney nickel | 2-Hydroxy-1,3-diphenylpropan-1-one & 1-Hydroxy-1,3-diphenylpropan-2-one | erythro-rich |
| 1,3-Diphenylpropane-1,2-dione | Platinum oxide | 2-Hydroxy-1,3-diphenylpropan-1-one & 1-Hydroxy-1,3-diphenylpropan-2-one | erythro-rich |
| 2-Hydroxy-1,3-diphenylpropan-1-one | Palladium-charcoal | 1,3-Diphenylpropane-1,2-diol | erythro |
| 2-Hydroxy-1,3-diphenylpropan-1-one | Raney nickel | 1,3-Diphenylpropane-1,2-diol | erythro |
| 2-Hydroxy-1,3-diphenylpropan-1-one | Platinum oxide | 1,3-Diphenylpropane-1,2-diol | erythro |
This interactive table summarizes the products obtained from the catalytic hydrogenation of 2-Hydroxy-1,3-diphenylpropan-1-one and its precursor under different catalyst systems. oup.com
Condensation Reactions with Bifunctional Reagents
The reactivity of the carbonyl groups in 2-Hydroxy-1,3-diphenylpropane-1,3-dione allows for condensation reactions with various bifunctional nucleophiles to form heterocyclic compounds. These reactions are crucial in synthetic organic chemistry for the construction of complex molecular architectures. The presence of the hydroxyl group at the C2 position can influence the reaction pathway and the nature of the final products.
One common class of bifunctional reagents used in condensation reactions with 1,3-dicarbonyl compounds is diamines. For instance, the reaction of a 1,3-dione with ethylenediamine (B42938) typically leads to the formation of a seven-membered diazepine (B8756704) ring system. In the case of 2-Hydroxy-1,3-diphenylpropane-1,3-dione, the expected reaction would involve the initial formation of a Schiff base at one of the carbonyl groups, followed by an intramolecular condensation of the second amino group with the remaining carbonyl group. The hydroxyl group at C2 may participate in the reaction or influence the stereochemistry of the product.
Another important class of bifunctional reagents is hydrazines. The condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) or its derivatives is a well-established method for the synthesis of pyrazoles. For example, the condensation of 1,3-diphenyl-1,3-propanedione with phenylhydrazine (B124118) has been studied under various conditions to yield substituted pyrazoles. researchgate.net It is anticipated that 2-Hydroxy-1,3-diphenylpropane-1,3-dione would react similarly with hydrazine to afford a pyrazole (B372694) derivative, with the hydroxyl group potentially influencing the regioselectivity of the cyclization.
The reaction with o-phenylenediamine (B120857) is another key transformation. Typically, the condensation of 1,3-diones with o-phenylenediamine results in the formation of benzodiazepine (B76468) derivatives. The reaction proceeds through the initial formation of an enamine, followed by cyclization and dehydration. The hydroxyl group in 2-Hydroxy-1,3-diphenylpropane-1,3-dione could potentially be eliminated during the aromatization step, leading to a fully conjugated benzodiazepine system.
The following table summarizes the expected products from the condensation reactions of 2-Hydroxy-1,3-diphenylpropane-1,3-dione with selected bifunctional reagents, based on the known reactivity of similar 1,3-dicarbonyl compounds.
| Bifunctional Reagent | Expected Heterocyclic Product | Reaction Conditions |
| Ethylenediamine | 5,7-Diphenyl-6-hydroxy-2,3-dihydro-1H-1,4-diazepine | Acid or base catalysis, reflux in a suitable solvent like ethanol. |
| Hydrazine | 3,5-Diphenyl-4-hydroxypyrazole | Acid or base catalysis, reflux in a suitable solvent. |
| o-Phenylenediamine | 2,4-Diphenyl-3-hydroxy-1,5-benzodiazepine | Acid catalysis, often in a solvent that allows for azeotropic removal of water. |
Investigating Intramolecular Radical Transformations
While the ionic reactions of 2-Hydroxy-1,3-diphenylpropane-1,3-dione are more commonly explored, the potential for intramolecular radical transformations offers an alternative pathway to novel molecular structures. Such transformations are typically initiated by the generation of a radical species, which can then undergo cyclization or rearrangement.
One plausible intramolecular radical transformation for 2-Hydroxy-1,3-diphenylpropane-1,3-dione could involve the homolytic cleavage of the C-H bond at the C2 position, facilitated by a suitable radical initiator. The resulting radical could then potentially undergo cyclization onto one of the phenyl rings, leading to the formation of a fluorene (B118485) or other polycyclic aromatic systems, although this would require significant activation.
Studies on similar systems, such as 4-hydroxyenones, have shown that radical cyclization can be a viable synthetic strategy. researchgate.net For example, manganese(III) acetate-mediated radical cyclization of N-substituted acrylamides with cyclohexane-1,3-diones leads to the formation of hexahydrobenzofuran derivatives. researchgate.net This suggests that under appropriate oxidative conditions, the enol form of 2-Hydroxy-1,3-diphenylpropane-1,3-dione could potentially undergo radical cyclization.
The table below outlines a hypothetical intramolecular radical transformation of 2-Hydroxy-1,3-diphenylpropane-1,3-dione.
| Transformation Type | Proposed Intermediate | Potential Product |
| Intramolecular Hydrogen Atom Transfer (HAT) | Oxy radical at C2 | Further reaction products (e.g., cyclized ethers) |
| Oxidative Cyclization | Enol-derived radical cation | Furan or other heterocyclic ring systems |
It is important to note that these are proposed pathways based on the known reactivity of similar functional groups, and specific experimental investigations on 2-Hydroxy-1,3-diphenylpropane-1,3-dione are needed to confirm these possibilities.
Mechanistic Studies of Azo Coupling Reactions and Derivatives Formation
Azo coupling reactions are electrophilic aromatic substitution reactions that involve the reaction of a diazonium salt with an electron-rich coupling component, such as a phenol (B47542) or an aniline, to form an azo compound. nih.gov The enol form of 1,3-dicarbonyl compounds can also act as effective coupling partners. In the case of 2-Hydroxy-1,3-diphenylpropane-1,3-dione, the enol form is expected to be the reactive species in azo coupling reactions.
The mechanism of the azo coupling reaction with 2-Hydroxy-1,3-diphenylpropane-1,3-dione would involve the attack of the aryldiazonium cation on the electron-rich C2 carbon of the enol tautomer. The reaction is typically carried out in a slightly alkaline or neutral medium to ensure a sufficient concentration of the enolate or enol, which is more nucleophilic than the keto form. The presence of the hydroxyl group at the C2 position might be expected to be replaced by the incoming arylazo group. However, it is more likely that the active methylene (B1212753) proton at C2 is substituted, and the hydroxyl group remains intact, leading to a 2-arylazo-2-hydroxy-1,3-diphenylpropane-1,3-dione derivative.
Alternatively, if the reaction proceeds via the enolate, the initial attack would still be at the C2 carbon. Subsequent protonation would then yield the final azo compound. The stability of the resulting azo dye is enhanced by the formation of an intramolecular hydrogen bond between the N-H group of the hydrazone tautomer and one of the carbonyl oxygens. nih.gov
The formation of various derivatives through this reaction is possible by using different substituted aryldiazonium salts. The electronic nature of the substituents on the diazonium salt can influence the rate of the reaction and the color of the resulting azo dye. Electron-withdrawing groups on the diazonium salt increase its electrophilicity and generally lead to faster reaction rates.
The table below summarizes the expected products from the azo coupling reaction of 2-Hydroxy-1,3-diphenylpropane-1,3-dione with different diazonium salts.
| Diazonium Salt | Product Name | Expected Color |
| Benzenediazonium chloride | 2-Hydroxy-2-(phenylazo)-1,3-diphenylpropane-1,3-dione | Yellow to Orange |
| 4-Nitrobenzenediazonium chloride | 2-Hydroxy-2-((4-nitrophenyl)azo)-1,3-diphenylpropane-1,3-dione | Red to Deep Red |
| 4-Methoxybenzenediazonium chloride | 2-Hydroxy-2-((4-methoxyphenyl)azo)-1,3-diphenylpropane-1,3-dione | Yellow to Orange-Yellow |
These azo derivatives of 2-Hydroxy-1,3-diphenylpropane-1,3-dione could have potential applications as dyes and pigments, and their spectroscopic properties would be of interest for further investigation. researchgate.net
Theoretical and Computational Chemistry Studies of 2 Hydroxy 1,3 Diphenylpropane 1,3 Dione
Quantum Chemical Simulations of Electronic Structure and Properties
Quantum chemical simulations are fundamental to understanding the electronic behavior of 2-Hydroxy-1,3-diphenylpropane-1,3-dione. These simulations can predict various properties, including the relative stability of its different forms and how it interacts with light.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Hydroxy-1,3-diphenylpropane-1,3-dione, which is a β-dicarbonyl compound, DFT calculations are particularly useful for studying its keto-enol tautomerism. The molecule can exist in equilibrium between a diketo form and several enol forms.
Studies on analogous compounds, such as dibenzoylmethane (B1670423), have shown that the enol form is significantly stabilized by a strong intramolecular hydrogen bond. ubc.ca DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G**, can accurately predict the geometries and relative energies of these tautomers. ubc.ca For 2-Hydroxy-1,3-diphenylpropane-1,3-dione, it is expected that the enol form, featuring a hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, would be the most stable tautomer in the gas phase. The presence of the additional hydroxyl group on the α-carbon could further influence the electronic distribution and the strength of this hydrogen bond.
The stability of different tautomers can be quantified by their relative energies, as shown in the hypothetical data table below, which is based on typical findings for similar β-diketones.
Hypothetical Relative Energies of 2-Hydroxy-1,3-diphenylpropane-1,3-dione Tautomers (DFT B3LYP/6-311++G**)
| Tautomer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Diketo Form | +15.5 | Both carbonyl groups are present as C=O. |
| Enol Form 1 | 0.0 | Enolization of the C1 carbonyl, forming an intramolecular hydrogen bond. |
| Enol Form 2 | +1.2 | Enolization of the C3 carbonyl, forming an intramolecular hydrogen bond. |
This table is illustrative and based on findings for structurally similar compounds.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules. By calculating the energies of vertical transitions from the ground state to various excited states, TD-DFT can simulate a molecule's UV-Vis spectrum. researchgate.net For 2-Hydroxy-1,3-diphenylpropane-1,3-dione, TD-DFT calculations would be expected to show intense absorption bands in the UV region, corresponding to π → π* transitions within the aromatic rings and the conjugated enone system of the stable enol tautomer. The calculated absorption wavelengths (λmax) and oscillator strengths (f) provide a theoretical spectrum that can be compared with experimental data. researchgate.net
Simulation of Solvent Effects on Spectroscopic Signatures (e.g., Polarizable Continuum Model)
The properties of 2-Hydroxy-1,3-diphenylpropane-1,3-dione can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used method to simulate these solvent effects. rsc.orgresearchgate.net In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.
For 2-Hydroxy-1,3-diphenylpropane-1,3-dione, PCM calculations can predict how the tautomeric equilibrium shifts in different solvents. rsc.org In polar solvents, the diketo form might be slightly more stabilized due to its higher dipole moment, although the enol form is generally still predominant. Spectroscopic signatures, such as the position of UV-Vis absorption bands, are also affected by the solvent polarity, a phenomenon that can be accurately modeled with TD-DFT combined with PCM. researchgate.net
Investigation of Intramolecular Hydrogen Bonding via Computational Methods
The intramolecular hydrogen bond in the enol tautomer of 2-Hydroxy-1,3-diphenylpropane-1,3-dione is a key feature determining its structure and stability. Computational methods provide several ways to analyze this bond in detail. Geometric parameters, such as the O-H bond length, the H···O distance, and the O-H···O angle, can be precisely calculated. nih.gov
Furthermore, techniques like Natural Bond Orbital (NBO) analysis can be used to quantify the strength of the hydrogen bond by calculating the stabilization energy associated with the interaction between the lone pair of the acceptor oxygen and the antibonding orbital of the donor O-H group. ubc.ca For similar β-diketones, these calculated hydrogen bond energies are typically in the range of 15-18 kcal/mol, indicating a strong interaction. ubc.ca
Conformational Analysis of 2-Hydroxy-1,3-diphenylpropane-1,3-dione and its Derivatives
Due to the presence of several single bonds, 2-Hydroxy-1,3-diphenylpropane-1,3-dione and its derivatives can exist in various conformations. The phenyl rings can rotate relative to the propanedione backbone, and the orientation of the hydroxyl group can vary. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Computational Support for Reaction Mechanisms (e.g., 1,2-Aryl C-C Migration)
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. For reactions involving 2-Hydroxy-1,3-diphenylpropane-1,3-dione, such as the α-ketol rearrangement which involves a 1,2-aryl migration, DFT can be used to model the entire reaction pathway. wikipedia.org This involves locating the transition state structures and calculating the activation energies for each step.
By mapping the potential energy surface, a detailed understanding of the reaction mechanism can be obtained, including the role of catalysts and the factors that control the reaction's selectivity. For a 1,2-aryl migration in a related system, computational studies can help to determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. acs.orgsustech.edu.cn
Coordination Chemistry and Metal Complex Formation with 2 Hydroxy 1,3 Diphenylpropane 1,3 Dione
Synthesis and Characterization of Transition Metal Complexes (e.g., Nickel(II), Copper(II) complexes)
The synthesis of transition metal complexes with the dianionic form of 2-Hydroxy-1,3-diphenylpropane-1,3-dione often requires a strategic approach to handle the reactive nature of the deprotected ligand.
A successful strategy for the synthesis of a mononuclear Nickel(II) complex involves the use of a protected form of the ligand. semanticscholar.org In this method, 1-acetoxy-3-phenylpropane-2,3-dione, where the α-hydroxy group is protected as an acetate (B1210297) ester, is reacted with a Ni(II) salt in the presence of the ancillary ligand 6-Ph2TPA. This yields a stable precursor complex. The subsequent deprotection is achieved in situ by adding a base, such as sodium methoxide, which removes the acetyl group and the acidic proton from the central carbon to generate the desired Ni(II)-enediolate complex. semanticscholar.org While specific syntheses of Copper(II) complexes with this exact ligand are not extensively detailed in the literature, they can be prepared using general methods for forming copper(II) β-diketonate complexes, which often involve reacting a Cu(II) salt with the ligand in the presence of a base. prepchem.com
These complexes are characterized by a variety of spectroscopic and analytical techniques to confirm their structure and electronic properties.
| Technique | Information Obtained for Ni(II) Model Complex semanticscholar.org |
| ¹H NMR Spectroscopy | Confirms the structure of the ligands and the formation of the complex. |
| UV-Vis Spectroscopy | Provides information on the electronic environment of the Ni(II) center. |
| Infrared (IR) Spectroscopy | Shows characteristic vibrational bands of the carbonyl groups and their shift upon coordination. |
| Mass Spectrometry | Confirms the molecular weight and composition of the complex. |
| Elemental Analysis | Determines the empirical formula of the synthesized compound. |
Reactivity of Metal Complexes with Molecular Oxygen (O₂)
A key feature of the Ni(II) complex of deprotonated 2-Hydroxy-1,3-diphenylpropane-1,3-dione is its reactivity with molecular oxygen, which is central to its function as an enzyme model. semanticscholar.org
The protected Ni(II) precursor complex, where the α-hydroxy group is acetylated, is found to be unreactive towards O₂ over extended periods. semanticscholar.org However, upon deprotection to form the coordinated Ni(II)-enediolate species, the complex readily reacts with O₂. This reaction results in the regioselective oxidative cleavage of the C-C bond between the two carbonyl carbons of the ligand. semanticscholar.org This reactivity directly mimics the function of Ni(II)-containing acireductone dioxygenase. Computational studies and mechanistic proposals suggest that the reaction may proceed through the formation of a transient Ni(III)-superoxo species. rsc.org
The reactivity of analogous copper complexes with O₂ is more complex. The field of copper-oxygen chemistry is vast, with reactivity depending heavily on the copper oxidation state and the coordination environment. nih.govresearchgate.net While Cu(I) complexes are well-known to react with O₂ to form Cu(II)-superoxo or Cu(II)-peroxo species, the direct reaction of a stable Cu(II)-enediolate complex with O₂ is less common, and some synthetic Cu(II)-O₂ adducts are known to be unreactive towards organic substrates. rsc.org
Relevance to Bioinorganic Chemistry and Enzyme Active Site Models (e.g., Ni(II)-containing Acireductone Dioxygenase)
The coordination chemistry of 2-Hydroxy-1,3-diphenylpropane-1,3-dione and its metal complexes is highly relevant to the field of bioinorganic chemistry, specifically in modeling the structure and function of acireductone dioxygenase (ARD). nih.govnih.gov
ARD is a fascinating enzyme from the methionine salvage pathway that exhibits metal-dependent dual reactivity: the Fe(II)-dependent form catalyzes a key step in methionine recycling, whereas the Ni(II)-dependent form (Ni-ARD) catalyzes an "off-pathway" reaction, converting the acireductone substrate into methylthiopropionate, formate, and carbon monoxide (CO). nih.govacs.org
The Ni(II) complex of deprotonated 2-Hydroxy-1,3-diphenylpropane-1,3-dione serves as a premier functional model for Ni-ARD. semanticscholar.org By replicating the key features of the enzymatic reaction—specifically, the regioselective oxidative C-C bond cleavage of an enediolate substrate upon exposure to O₂—this synthetic model provides invaluable insights into the potential mechanisms of the enzyme. semanticscholar.orgrsc.org The general consensus for the enzymatic mechanism is that the Ni(II) center acts as a Lewis acid to activate the coordinated dianionic substrate, facilitating a reaction with O₂ that does not involve a traditional redox cycle of the metal center itself. nih.govnih.gov
| Feature | Native Ni-ARD Enzyme | Synthetic Ni(II) Model Complex |
| Metal Center | Six-coordinate Ni(II). acs.org | Six-coordinate Ni(II). semanticscholar.org |
| Resting State Coordination | 3-4 Histidine residues, O/N-donor ligands. nih.govacs.org | Ancillary ligand (e.g., 6-Ph2TPA) and solvent molecules. semanticscholar.org |
| Substrate Binding | Bidentate binding of dianionic acireductone, displacing at least one His ligand. acs.orgdocumentsdelivered.com | Bidentate binding of the dianionic enediolate ligand. semanticscholar.org |
| Reactivity with O₂ | Catalyzes oxidative cleavage of the acireductone C1-C2 bond. nih.gov | Undergoes regioselective oxidative cleavage of the enediolate C-C bond. semanticscholar.org |
| Function | Biological catalysis in the methionine salvage pathway. nih.gov | Functional model providing mechanistic insight into the enzymatic reaction. nih.govrsc.org |
Applications in Organic Synthesis and Functional Materials Academic Research Focus
Precursor for Flavone (B191248) Synthesis
While the direct precursor for flavone synthesis is typically 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104), the broader class of 1,3-dicarbonyl compounds is fundamental to this process. innovareacademics.insemanticscholar.orgrsc.org The traditional Baker-Venkataraman rearrangement, a key method for creating the 1,3-dione core, starts from 2-hydroxyacetophenones which are converted to their benzoyl esters. innovareacademics.insemanticscholar.org A base-catalyzed rearrangement then yields the 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione intermediate, which subsequently undergoes acid-catalyzed cyclization to form the flavone skeleton. innovareacademics.insemanticscholar.org
Modern synthetic approaches have built upon this foundation. For instance, a concise one-pot strategy has been developed to synthesize 3-fluoroflavones from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones. rsc.org This method involves fluorination with Selectfluor followed by acid-catalyzed cyclization and dehydration, demonstrating the adaptability of the 1,3-dione intermediate. rsc.org Palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones also provides a pathway to flavones, proceeding through a 1,3-dione-like intermediate stage. nih.govrsc.org
Building Block for Pyrazole (B372694) and Isoxazole (B147169) Derivatives
The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of five-membered heterocyclic rings like pyrazoles and isoxazoles. The reaction of a 1,3-diketone with hydrazine (B178648) or its derivatives leads to the formation of the pyrazole ring. nih.govresearchgate.net This condensation reaction is a simple and rapid method for obtaining polysubstituted pyrazoles. nih.gov Similarly, reacting a 1,3-diketone with hydroxylamine (B1172632) hydrochloride yields isoxazole derivatives. nih.govorganic-chemistry.org
The regioselectivity of these reactions is a key area of study, especially when using unsymmetrical 1,3-diketones. The choice of reaction conditions, including the solvent and catalyst, can influence which carbonyl group preferentially reacts, leading to the formation of specific regioisomers. For instance, cyclocondensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents has been shown to provide better regioselectivity compared to reactions in protic solvents like ethanol. nih.gov
| Heterocycle | Reagent | Key Reaction Type |
| Pyrazole | Hydrazine Hydrate | Condensation |
| Isoxazole | Hydroxylamine HCl | Condensation |
Intermediate in the Synthesis of Quinoxaline (B1680401) Derivatives
The synthesis of quinoxalines typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound (an α-diketone). chim.itsapub.org Therefore, 2-Hydroxy-1,3-diphenylpropane-1,3-dione is not a direct precursor for quinoxaline synthesis in its native form. For this 1,3-dione to be utilized, it would first need to be chemically transformed into a 1,2,3-tricarbonyl compound.
Research has shown that β-hydroxycarbonyl compounds can be oxidized to 1,2,3-tricarbonyl compounds using reagents like Dess–Martin periodinane (DMP). nih.gov Such an oxidation of 2-Hydroxy-1,3-diphenylpropane-1,3-dione would generate 1,3-diphenylpropane-1,2,3-trione, the requisite α-dicarbonyl moiety needed for condensation with o-phenylenediamine (B120857) to form a 2,3-disubstituted quinoxaline. This multi-step process highlights the role of the title compound as a potential, albeit indirect, intermediate.
Role in the Preparation of Other Heterocyclic Compounds (e.g., Pyrimidine (B1678525) Derivatives)
The 1,3-dicarbonyl framework is also instrumental in the synthesis of six-membered heterocycles, such as pyrimidines. The Pinner synthesis is a classical method that involves the condensation of 1,3-dicarbonyl compounds with amidines. This reaction can be catalyzed by either acids or bases to yield a variety of substituted pyrimidine derivatives. nih.govrsc.orgnih.gov The versatility of this reaction allows for the incorporation of diverse functionalities into the pyrimidine ring, which is a core structure in many biologically active molecules.
Use in Studying and Developing Novel Reaction Mechanisms
While specific research on the radical chain decomposition of 2-Hydroxy-1,3-diphenylpropane-1,3-dione is not extensively documented, the chemical reactivity of β-diketones is a rich field for mechanistic studies. The presence of the enolizable proton between the two carbonyl groups and the ability of the β-diketo moiety to chelate metals and undergo radicalization make these compounds interesting subjects for exploring reaction pathways. nih.gov Studies on related compounds have explored their decomposition and rearrangement mechanisms, providing insights into the stability and reactivity of the 1,3-dicarbonyl system under various conditions.
Contribution to Advanced Synthetic Pathways and Regioselective Transformations
The utility of 1,3-diketones in advanced synthetic strategies often hinges on controlling the regioselectivity of their reactions. In the synthesis of pyrazoles from unsymmetrical 1,3-diketones and substituted hydrazines, the formation of two possible regioisomers is a common challenge. nih.gov Academic research focuses on developing methods to control this outcome. For example, the use of specific solvents or catalysts can direct the initial nucleophilic attack of the hydrazine to one of the two carbonyl carbons, thereby favoring the formation of a single desired product. nih.gov This control is crucial for the efficient synthesis of complex molecules with defined structures.
Research on Photochemical Properties and Derivatives for Specific Optical Studies
Direct photochemical studies on 2-Hydroxy-1,3-diphenylpropane-1,3-dione are limited in available literature. However, the photochemistry of related dicarbonyl compounds is an active area of research. For instance, the laser flash photolysis of 2-diazo-1,3-diphenyl-1,3-propanedione (B1204233) has been studied, revealing the formation of a long-lived triplet state and ketene (B1206846) intermediates. While the 2-hydroxy group would alter the photochemical behavior, this research on a closely related derivative provides a starting point for understanding potential photoreactions. The UV-visible absorption spectra of such compounds are key to understanding their electronic transitions and potential as photosensitizers or in other optical applications.
Advanced Research Directions and Future Outlook for 2 Hydroxy 1,3 Diphenylpropane 1,3 Dione
Development of Novel and Sustainable Synthetic Routes
The classical synthesis of β-diketones often relies on the Claisen condensation, which involves the C-acylation of ketone enolates. beilstein-journals.org While effective, these methods can present challenges related to regioselectivity and the use of stoichiometric bases. Future research is focused on developing more efficient, sustainable, and operationally simple synthetic pathways.
One promising direction is the direct synthesis from readily available starting materials like carboxylic acids and aromatic ketones. beilstein-journals.org A notable approach involves the use of a trifluoroacetic anhydride (B1165640) (TFAA) and trifluoromethanesulfonic acid (TfOH) system, which facilitates the acylation of ketones. beilstein-journals.org This method circumvents the need for pre-formed enolates and offers a more direct route to the diketone structure. beilstein-journals.org Further research could optimize this reaction for hydroxylated precursors, enhancing its applicability for synthesizing 2-Hydroxy-1,3-diphenylpropane-1,3-dione.
Additionally, green chemistry principles are guiding the development of new synthetic strategies. This includes exploring catalyst-free reactions in aqueous media, which significantly reduces environmental impact by avoiding hazardous solvents. rsc.org The oxidation of β-hydroxyketones using efficient and less toxic oxidizing agents like o-iodoxybenzoic acid (IBX) presents another sustainable alternative to traditional methods. organic-chemistry.org Adapting such metal-free oxidative protocols could provide a direct and environmentally benign pathway to 2-Hydroxy-1,3-diphenylpropane-1,3-dione from its corresponding β-hydroxyketone precursor. organic-chemistry.org
| Method | Key Features | Potential for Sustainability | Reference |
|---|---|---|---|
| Classical Claisen Condensation | Base-mediated acylation of ketone enolates. | Moderate; often requires strong bases and organic solvents. | beilstein-journals.orgfiveable.me |
| TFAA/TfOH-Mediated Synthesis | Direct reaction of carboxylic acids and ketones. | High; avoids pre-formation of enolates, potentially reducing steps. | beilstein-journals.org |
| Oxidation of β-Hydroxyketones | Uses oxidizing agents like IBX. | Very High; can be performed under metal-free conditions. | organic-chemistry.org |
| Aqueous Three-Component Reactions | Catalyst-free reaction in water. | Excellent; uses a green solvent and is atom-economical. | rsc.org |
Exploration of New Catalytic Systems for Specific Transformations
The reactivity of the 1,3-diketone moiety can be harnessed for a variety of chemical transformations through the use of innovative catalytic systems. Transition-metal catalysis, in particular, offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions are a major focus of future research. For instance, Pd-catalyzed intramolecular diarylation has been used to create sterically congested all-carbon quaternary centers in acyclic 1,3-diketones. acs.orgacs.org Applying similar cascade diarylation or monoarylation protocols to 2-Hydroxy-1,3-diphenylpropane-1,3-dione could generate complex spirocyclic structures. acs.orgacs.org Furthermore, palladium-catalyzed carbonylative coupling of aryl halides with diketones provides a direct route to more complex dicarbonyl compounds. nih.gov The Tsuji-Trost reaction, another Pd-catalyzed process, enables the formation of C-C, C-N, and C-O bonds by reacting a diketone nucleophile with an allylic substrate, opening pathways to diverse functionalized derivatives. libretexts.org
Beyond palladium, other catalytic systems hold promise. Ruthenium catalysts, for example, have been employed for the C-alkylation of 1,3-dicarbonyl compounds using primary alcohols in a "borrowing hydrogen" process. rsc.org This method avoids the common issue of double alkylation and represents a sustainable approach to creating substituted diketones. rsc.org The development of metal-free catalysis, such as oxidative rearrangement processes, also presents an intriguing avenue for creating novel molecular scaffolds from diketone precursors. researchgate.net
In-depth Mechanistic Studies of Complex Reactions and Intermediates
A deeper understanding of the reaction mechanisms involving 2-Hydroxy-1,3-diphenylpropane-1,3-dione is crucial for controlling reaction outcomes and designing more efficient synthetic strategies. The presence of the hydroxyl group adds a layer of complexity compared to simpler 1,3-diketones, potentially influencing reaction pathways and the stability of intermediates.
Future research should focus on elucidating the mechanisms of key transformations. For example, studies on the reaction of 1,3-diphenylpropane-1,3-dione (B8210364) derivatives with nucleophiles have identified the formation of unstable anionic intermediates that rapidly decompose. digitellinc.com Similar investigations into reactions involving the hydroxylated compound are needed to map its reactivity. Pulse radiolysis has been used to study one-electron oxidation reactions of 1,3-diphenylpropane-1,3-dione, identifying the formation of carbon-centered methylenic radicals. ias.ac.in Understanding how the adjacent hydroxyl group influences the formation and fate of such radical intermediates is a key area for future mechanistic exploration.
The combination of experimental techniques (e.g., kinetic studies, isotopic labeling, spectroscopic identification of intermediates) and computational modeling will be essential. researchgate.netias.ac.in For instance, the mechanism of oxidative 1,2-aryl migration in related ketones has been successfully supported by computational studies, demonstrating the power of theoretical chemistry to complement experimental findings. researchgate.net
Design and Synthesis of Functional Derivatives for Targeted Research Applications
The 2-Hydroxy-1,3-diphenylpropane-1,3-dione core is an excellent platform for designing and synthesizing functional derivatives with tailored properties for specific applications in medicine, materials science, and beyond.
In medicinal chemistry, the β-diketone scaffold is found in many biologically active compounds. nih.gov By analogy with related structures, derivatives of 2-Hydroxy-1,3-diphenylpropane-1,3-dione could be developed as novel therapeutic agents. For example, functionalizing the phenyl rings or the central carbon with groups like morpholinoethoxy moieties has led to potent cytotoxic agents against cancer cell lines. The strategic functionalization of 1,3-dipyrrolyl-1,3-diketone BF2 complexes with formyl, iodo, nitro, and amine groups has been shown to alter their electronic properties, suggesting applications in bioimaging and as chemosensors. rsc.org
In materials science, modifying the core structure can lead to materials with unique optical and electronic properties. The synthesis of π-expanded α,β-unsaturated 1,3-diketones has produced dyes with large two-photon absorption cross-sections, making them suitable as photoinitiators in two-photon polymerization for high-resolution 3D printing. rsc.org Introducing polymerizable groups or moieties that promote self-assembly could lead to the development of novel polymers and functional organic materials derived from 2-Hydroxy-1,3-diphenylpropane-1,3-dione.
| Derivative Type | Functionalization Strategy | Potential Application | Reference Concept |
|---|---|---|---|
| Bioactive Agents | Addition of amine-containing side chains (e.g., morpholinoethoxy). | Anticancer, Anti-inflammatory. | mdpi.com |
| Optical Probes | Incorporation of fluorophores or complexation with boron difluoride (BF2). | Bioimaging, Chemosensors. | rsc.org |
| Polymer Photoinitiators | Attachment of π-conjugated electron-donating/withdrawing groups. | Two-Photon Polymerization, 3D Microfabrication. | rsc.org |
| Metal-Organic Framework (MOF) Ligands | Synthesis of poly-diketone structures. | Gas Storage, Catalysis. | researchgate.net |
Investigation of Supramolecular Interactions and Self-Assembly in the Solid State
The solid-state behavior of 2-Hydroxy-1,3-diphenylpropane-1,3-dione is an area ripe for exploration. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (carbonyl oxygens) makes it an ideal candidate for forming robust and predictable supramolecular structures.
Future research will involve detailed crystallographic studies to understand how intermolecular interactions, such as hydrogen bonds and π-π stacking between the phenyl rings, dictate the crystal packing. rsc.org In contrast to simple ketones like 1,3-diphenylpropan-1-one where interactions are dominated by weak van der Waals forces, the hydroxyl group in the target molecule is expected to introduce strong, directional hydrogen bonds. researchgate.net This can lead to the formation of well-defined supramolecular assemblies like chains, sheets, or more complex three-dimensional networks. rsc.orgnih.gov
The keto-enol tautomerism inherent to β-diketones plays a critical role in their hydrogen bonding capabilities. researchgate.net The enol form is stabilized by a strong intramolecular hydrogen bond, but this can be disrupted in favor of intermolecular bonds depending on the crystalline environment. researchgate.netrsc.org Understanding and controlling these interactions is key to crystal engineering, where the goal is to design materials with specific physical properties (e.g., solubility, melting point, optical behavior) based on their supramolecular architecture.
Computational Prediction and Validation of Novel Properties and Reactivities
Computational chemistry provides powerful predictive tools to guide and accelerate experimental research on 2-Hydroxy-1,3-diphenylpropane-1,3-dione. Density Functional Theory (DFT) and other theoretical methods can be used to predict a wide range of molecular properties and behaviors before a single experiment is conducted.
A key area for future computational work is the study of the compound's electronic structure and reactivity. ruc.dkresearchgate.net DFT calculations can determine HOMO-LUMO energy levels, which are crucial for predicting reactivity in reactions like cycloadditions and for understanding electronic transitions relevant to UV-Vis spectroscopy. rsc.orgnih.gov Such calculations have been used to complement experimental findings on the bandgap energies and stability of functionalized diketone complexes. rsc.org
Furthermore, computational methods are invaluable for mechanistic studies. researchgate.net They can be used to map potential energy surfaces, identify transition states, and calculate activation barriers for different reaction pathways. This can help rationalize observed product distributions and predict the feasibility of new, untested reactions. For example, DFT has been used to support the proposed mechanism of palladium-catalyzed diarylation reactions involving 1,3-diketones. acs.org In silico studies, including molecular docking and molecular dynamics simulations, can also predict the biological activity of derivatives, such as their potential as enzyme inhibitors, thereby guiding the design of new drug candidates. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydroxy-1,3-diphenylpropane-1,3-dione, and how can reaction conditions be optimized for yield?
- Methodology :
- Route 1 : Condensation of substituted benzaldehyde derivatives with diketones under anhydrous conditions and low temperatures (e.g., using α-acetobromoglucose as a glycosyl donor) .
- Route 2 : Reaction of 1,3-diketones with phosphorus halides (e.g., PCl₃ or PhPCl₂) in dry toluene, using triethylamine as a base, followed by reflux and crystallization .
- Optimization : Monitor reaction progress via TLC; adjust stoichiometry, temperature (10–80°C), and solvent polarity. Yield improvements are achievable by controlling moisture and inert atmospheres .
Q. How should researchers handle and store 2-Hydroxy-1,3-diphenylpropane-1,3-dione to ensure stability?
- Methodology :
- Handling : Use PPE (gloves, goggles) in fume hoods due to potential irritants (H315, H319). Avoid inhalation (H335) .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation. Desiccate to avoid moisture absorption .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : Confirm hydroxyl (δ 10–12 ppm) and diketone (δ 180–200 ppm) groups. Compare with reference spectra .
- IR : Detect O–H stretches (~3200 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods enhance the design of reactions involving 2-Hydroxy-1,3-diphenylpropane-1,3-dione?
- Methodology :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. Tools like Gaussian or ORCA are recommended .
- Virtual Screening : Simulate substituent effects on reactivity using molecular docking (e.g., AutoDock) to prioritize experimental targets .
- Data Integration : Use cheminformatics platforms (e.g., PubChem) to cross-validate computational predictions with experimental data .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodology :
- Variable Control : Standardize assay conditions (e.g., pH, solvent purity, cell lines). For antimicrobial studies, use CLSI guidelines .
- Structural Analysis : Compare substituent effects (e.g., aryl vs. alkyl groups) via SAR studies. Meta-analysis of IC₅₀ values across studies is critical .
- Reproduibility Checks : Replicate experiments with independent batches and validate purity via HPLC (>95%) .
Q. What factorial design approaches are effective for optimizing multi-step synthesis protocols?
- Methodology :
- 2^k Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) in a structured matrix. For example, vary temperature (30°C vs. 60°C) and solvent (toluene vs. THF) to identify interactions .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. yield) using software like Design-Expert .
Data Management and Validation
Q. How can researchers ensure data integrity when studying this compound’s reactivity?
- Methodology :
- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to timestamp and encrypt raw data .
- Cross-Validation : Compare experimental results (e.g., kinetic data) with computational predictions (activation energies from DFT) .
- Peer Review : Pre-publish datasets in repositories like Zenodo for community validation .
Safety and Compliance
Q. What are the critical GHS compliance steps for publishing research on this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
